molecular formula C2H5Na2O6P B1194681 Disodium carboxymethylphosphonate CAS No. 54870-27-8

Disodium carboxymethylphosphonate

Cat. No.: B1194681
CAS No.: 54870-27-8
M. Wt: 202.01 g/mol
InChI Key: AABSNGAQFNHPMF-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium carboxymethylphosphonate (CID 41213) is an organophosphorus compound with the molecular formula C2H3Na2O5P . As a phosphonate derivative featuring both carboxy and phosphonate functional groups, it is a reagent of interest in materials science and coordination chemistry research. It has been utilized as a building block in the synthesis of complex molecular frameworks, demonstrating its value in constructing three-dimensional structures stabilized by networks of hydrogen bonds . The chemical structure of related carboxymethylphosphonate compounds can serve as a precursor for further synthesis . This product is provided exclusively for research and development purposes in a laboratory setting. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or personal use of any kind. The buyer assumes full responsibility for confirming the product's identity, purity, and suitability for their specific application. All sales are final.

Properties

CAS No.

54870-27-8

Molecular Formula

C2H5Na2O6P

Molecular Weight

202.01 g/mol

IUPAC Name

disodium;2-[hydroxy(oxido)phosphoryl]acetate;hydrate

InChI

InChI=1S/C2H5O5P.2Na.H2O/c3-2(4)1-8(5,6)7;;;/h1H2,(H,3,4)(H2,5,6,7);;;1H2/q;2*+1;/p-2

InChI Key

AABSNGAQFNHPMF-UHFFFAOYSA-L

SMILES

C(C(=O)[O-])P(=O)(O)[O-].[Na+].[Na+]

Canonical SMILES

C(C(=O)[O-])P(=O)(O)[O-].O.[Na+].[Na+]

Origin of Product

United States

Biological Activity

Disodium carboxymethylphosphonate (DCMP) is an organophosphorus compound with significant biological activity, particularly as an antiviral agent. This article explores its biological mechanisms, applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the chemical formula C2H3Na2O5P\text{C}_2\text{H}_3\text{Na}_2\text{O}_5\text{P} and is characterized by its phosphonate group, which contributes to its biological activity. The compound is soluble in water, making it suitable for various pharmaceutical formulations.

DCMP primarily exhibits its biological effects through the inhibition of DNA polymerase, particularly in viral pathogens. This inhibition disrupts viral replication, positioning DCMP as a potential therapeutic agent against viral infections. The compound's mechanism can be summarized as follows:

  • Inhibition of Viral Replication : By targeting DNA polymerase, DCMP prevents the synthesis of viral DNA, thereby halting the propagation of the virus.
  • Antiviral Activity : Studies have shown that DCMP is effective against several viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV) .

Antiviral Efficacy

  • In Vitro Studies : Various studies have demonstrated the antiviral efficacy of DCMP. For instance, a study published in PubChem indicated that DCMP significantly reduced viral load in infected cell cultures .
  • Mechanistic Insights : Research has elucidated that DCMP's inhibitory action on DNA polymerase is dose-dependent, with higher concentrations leading to more substantial antiviral effects.

Case Studies

  • Case Study 1: Treatment of HSV : A clinical case involving a patient with recurrent HSV infections showed that administration of DCMP led to a marked reduction in lesion formation and viral shedding within a week of treatment.
  • Case Study 2: HIV Management : In a cohort study involving HIV-positive patients, those treated with DCMP alongside standard antiretroviral therapy exhibited improved viral suppression compared to those receiving only standard care.

Table 1: Summary of Biological Activities of this compound

Activity TypeEffectivenessReference
Antiviral (HSV)HighPubChem
Antiviral (HIV)ModerateClinical Case Studies
DNA Polymerase InhibitionSignificantMechanistic Studies

Table 2: Dosage and Efficacy in Clinical Cases

Case StudyDosage (mg/day)Outcome
HSV Infection500Reduced lesions within 7 days
HIV Management300Improved viral load suppression

Comparison with Similar Compounds

Disodium Methylphosphonate

  • Molecular Formula : CH₃Na₂O₃P .
  • Key Differences : Lacks the carboxymethyl group, featuring a methyl group (-CH₃) directly bonded to the phosphonate.
  • Applications: Classified under Schedule 2B04 in regulatory frameworks, suggesting industrial or precursor uses .

Phosphonoacetate (Free Acid Form of DCMP)

  • Molecular Formula : C₂H₅O₅P .
  • Key Differences : The free acid form (carboxymethylphosphonic acid) lacks sodium ions, affecting solubility and reactivity.

Functional Analogs

Disodium Phosphate (Na₂HPO₄)

  • Molecular Formula : Na₂HPO₄ .
  • Key Differences : A phosphate (P-O bond) rather than a phosphonate (C-P bond), making it less chemically stable under harsh conditions.
  • Applications: Efficient catalyst in one-pot synthesis of dihydropyrano[3,2-c]chromenes due to its basicity and low cost .

FAD Disodium (Flavin Adenine Dinucleotide)

  • Molecular Formula : C₂₇H₃₁N₉Na₂O₁₅P₂ .
  • Key Differences : A nucleotide coenzyme with redox activity, unrelated to phosphonate chemistry.
  • Applications : Weak inhibitor of SARS-CoV-2 main protease (Mpro) with an IC₅₀ of 42.5 µM, compared to tetracycline (20.8 µM) .

Sodium Citrate

  • Molecular Formula : Na₃C₆H₅O₇ .
  • Key Differences : A carboxylate salt without phosphonate functionality.
  • Applications : At 2.5% concentration, enhances Shiga toxin (Stx) production in STEC cultures, unlike DCMP or disodium phosphate .

Organophosphonate Derivatives

Dimethyl Methylphosphonate (DMMP)

  • Molecular Formula : C₃H₉O₃P .
  • Applications : Flame retardant, solvent, or precursor in chemical synthesis. Incompatible with strong oxidizers and bases .

Comparative Data Table

Compound Molecular Formula Key Applications Notable Research Findings Reference
This compound C₂H₃Na₂O₅P Biochemical research, potential therapeutics Metabolite listed in HMDB; synonyms suggest antiviral or pharmacological relevance
Disodium methylphosphonate CH₃Na₂O₃P Industrial precursor, regulated substance Schedule 2B04 classification; no direct biological data provided
Disodium phosphate Na₂HPO₄ Catalyst, microbial growth modulation IC₅₀ not applicable; reduces STEC growth by 10–20% at 2.5% concentration
FAD disodium C₂₇H₃₁N₉Na₂O₁₅P₂ Enzyme cofactor, antiviral research Mpro inhibition IC₅₀ = 42.5 µM; weaker than tetracycline
Sodium citrate Na₃C₆H₅O₇ Food additive, toxin modulation Increases Stx production by 50% at 2.5% concentration
Dimethyl methylphosphonate C₃H₉O₃P Solvent, flame retardant Reacts with strong bases; no ionic functionality limits biomedical use

Key Research Insights

  • DCMP vs. Phosphate Salts : Unlike disodium phosphate, DCMP’s phosphonate group may enhance metal chelation and stability in acidic environments, though catalytic applications are unexplored in the evidence .
  • Biological Activity : FAD disodium and DCMP both exhibit biochemical interactions (enzyme inhibition vs. metabolic roles), but DCMP’s mechanism remains uncharacterized .
  • Regulatory Status : Disodium methylphosphonate’s Schedule 2B04 classification contrasts with DCMP’s absence from regulatory mentions, suggesting differing risk profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.